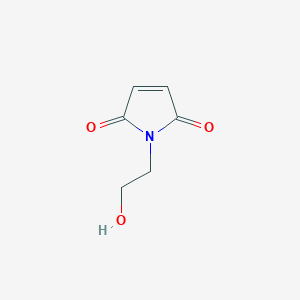

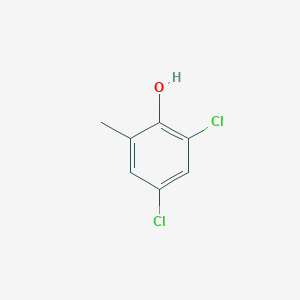

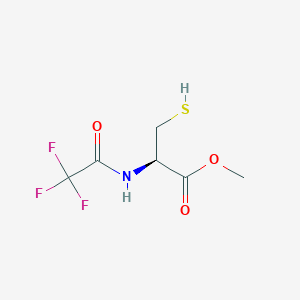

![molecular formula C14H9NO2 B074054 5H-Dibenzo[b,e]azepine-6,11-dione CAS No. 1143-50-6](/img/structure/B74054.png)

5H-Dibenzo[b,e]azepine-6,11-dione

Vue d'ensemble

Description

5H-Dibenzo[b,e]azepine-6,11-dione is a compound of interest in various chemical and pharmaceutical studies due to its complex structure and potential applications.

Synthesis Analysis

- Kondapalli et al. (2017) described a method for synthesizing 5H-Dibenzo[b,e]azepine derivatives using palladium-catalyzed homocoupling of benzamides, which involves ortho-selective double C-H bond activation (Kondapalli et al., 2017).

- Bhatt and Patel (2005, 2006) discussed the preparation of 5H-Dibenzo[b,e]azepine derivatives from phosgenation and subsequent reactions with hydrazine hydrate and aromatic aldehydes (Bhatt & Patel, 2005)(Bhatt & Patel, 2006).

Molecular Structure Analysis

- Studies by Irurre et al. (1994) and Shankar et al. (2014) focused on the molecular structure of 5H-Dibenzo[b,e]azepine derivatives, revealing their conformational aspects and the structure in the solid state and in solution (Irurre et al., 1994)(Shankar et al., 2014).

Chemical Reactions and Properties

- Vyas and Bhanage (2016) achieved enantioselective transfer hydrogenation of dibenzo[b,e]azepine-diones using ruthenium catalysis, providing insight into the stereochemical outcomes based on CH/O interactions (Vyas & Bhanage, 2016).

- The research by Schweizer et al. (1993) explored the reactions of azine phosphoranes with benzalphthalide, resulting in various dibenzo[b,e]azepine derivatives (Schweizer et al., 1993).

Physical Properties Analysis

- The vibrational and spectroscopic investigation by Muthu and Renuga (2013) on 5H-dibenzo[b,f]azepine-5-carboxamide provided insights into the physical properties of the molecule, including equilibrium geometry and vibrational frequencies (Muthu & Renuga, 2013).

Chemical Properties Analysis

- Hall et al. (1990) discussed the anti-inflammatory activity of various N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione derivatives in rodents, indicating potential pharmacological properties (Hall et al., 1990).

Applications De Recherche Scientifique

Recherche pharmaceutique

5H-Dibenzo[b,e]azepine-6,11-dione : est un composé d'intérêt en recherche pharmaceutique en raison de sa similitude structurelle avec divers composés hétérocycliques biologiquement actifs. Ses applications potentielles dans le développement de médicaments sont importantes, en particulier dans la synthèse de nouveaux agents thérapeutiques . La capacité du composé à interagir avec les récepteurs biologiques peut être exploitée pour concevoir des médicaments ayant des effets pharmacologiques spécifiques.

Science des matériaux

En science des matériaux, This compound peut être utilisée dans le développement de nouveaux matériaux dotés de propriétés uniques. Sa structure moléculaire rigide pourrait contribuer à la création de polymères ayant une durabilité et une stabilité accrues . La recherche dans ce domaine pourrait conduire à des progrès dans la production de matériaux haute performance pour diverses applications industrielles.

Synthèse organique

Ce composé sert d'intermédiaire clé en synthèse organique. Il peut être utilisé pour construire des architectures moléculaires complexes, essentielles dans la synthèse de produits naturels et d'autres composés organiques . Sa polyvalence dans les réactions chimiques en fait un élément de construction précieux en chimie de synthèse.

Chimie analytique

En chimie analytique, This compound peut être utilisée comme un composé standard ou de référence dans l'analyse chromatographique . Ses propriétés chimiques distinctes permettent son utilisation dans l'étalonnage d'instruments analytiques et la quantification de composés similaires dans divers échantillons.

Enseignement de la chimie

En raison de ses propriétés chimiques intéressantes et de ses applications, This compound peut être utilisée comme un outil d'enseignement en chimie. Il fournit un exemple pratique pour les étudiants afin d'apprendre la chimie hétérocyclique et l'importance de ces composés dans la recherche et l'industrie .

Science de l'environnement

La recherche sur l'impact environnemental des composés hétérocycliques comprend This compound. Son comportement dans les systèmes environnementaux, tels que ses produits de dégradation et son interaction avec d'autres produits chimiques, est un domaine d'étude qui peut fournir des informations sur le contrôle de la pollution et la sécurité écologique .

Chimie computationnelle

En chimie computationnelle, This compound peut être utilisée pour modéliser le comportement de composés similaires. Les simulations et les études computationnelles impliquant ce composé peuvent aider à prédire sa réactivité et sa stabilité, ce qui est crucial pour concevoir de nouvelles molécules ayant les propriétés souhaitées .

Nanotechnologie

Enfin, This compound pourrait trouver des applications dans la nanotechnologie. Sa structure moléculaire pourrait être utilisée dans la conception de dispositifs à l'échelle nanométrique ou comme composant en électronique moléculaire . La recherche dans ce domaine pourrait conduire à des percées dans le développement de nanomatériaux et de nanodispositifs.

Mécanisme D'action

Target of Action

It’s worth noting that the compound has been used in the design of novel derivatives containing 1,3,4-oxadiazole units, which were screened for their anti-proliferative effects against the ovcar-3 cell line . This suggests potential targets could be related to cell proliferation pathways in cancer cells.

Mode of Action

A theoretical study of a similar dibenzo[b,e]azepine-6,11-dione skeleton revealed a marked effect of ch/π interactions on enantioselection . This suggests that 5H-Dibenzo[b,e]azepine-6,11-dione might interact with its targets through similar nonclassical CH/O interactions.

Result of Action

The compound’s derivatives have shown anti-proliferative effects against the ovcar-3 cell line , suggesting that it may have a role in inhibiting cell proliferation.

Action Environment

It’s worth noting that the compound has been synthesized in a water-ethanol solution at 75 °c , indicating that its synthesis is influenced by specific environmental conditions.

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . It also acts as an organic electrophile in the P4S10/acyloin reaction .

Molecular Mechanism

It is known to interact with biomolecules and may have potential inhibitory or activating effects on enzymes

Propriétés

IUPAC Name |

5H-benzo[c][1]benzazepine-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJALFVAJSYMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150693 | |

| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1143-50-6 | |

| Record name | 5H-Dibenz[b,e]azepine-6,11-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1143-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-dibenz[b,e]azepine-6,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5H-DIBENZ(B,E)AZEPINE-6,11-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WI39HQ1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure and crystallographic data for 5H-Dibenzo[b,e]azepine-6,11-dione?

A1: this compound is characterized by the following:

- Molecular Formula: C14H9NO2 []

- Crystal System: Orthorhombic []

- Space Group: Pca21 (no. 29) []

- Lattice Parameters: a = 27.190(4) Å, b = 4.3317(6) Å, c = 17.297(2) Å []

- Unit Cell Volume: V = 2037.2(5) Å3 []

- Number of Molecules per Unit Cell: Z = 8 []

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A: Research indicates that novel this compound derivatives containing 1,3,4-oxadiazole units have been designed and synthesized. [] These derivatives showed promising anticancer activities in preliminary studies. [] Further research is needed to explore their mechanisms of action, efficacy, and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

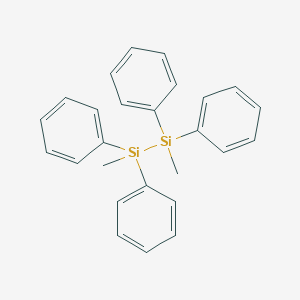

![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)